2-Bromo-5-fluoro-4-iodobenzaldehyde

Catalog No.
S13335422
CAS No.
M.F
C7H3BrFIO
M. Wt
328.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluoro-4-iodobenzaldehyde

Product Name

2-Bromo-5-fluoro-4-iodobenzaldehyde

IUPAC Name

2-bromo-5-fluoro-4-iodobenzaldehyde

Molecular Formula

C7H3BrFIO

Molecular Weight

328.90 g/mol

InChI

InChI=1S/C7H3BrFIO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H

InChI Key

QEVUZKGSBISQGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)I)Br)C=O

2-Bromo-5-fluoro-4-iodobenzaldehyde is an organic compound with the molecular formula C7H3BrFIO. It features a benzene ring with three halogen substituents: bromine at the 2-position, fluorine at the 5-position, and iodine at the 4-position, along with an aldehyde functional group (-CHO) attached to the benzene. This unique arrangement of halogens contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

, including:

  • Substitution Reactions: The halogen atoms can be replaced by nucleophiles in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.
  • Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction Reactions: The aldehyde can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling, leading to more complex aromatic compounds.

Research indicates that 2-Bromo-5-fluoro-4-iodobenzaldehyde exhibits notable biological activity. It has been observed to interact with various enzymes and proteins, influencing their function and activity. For instance, it can act as an electrophile in nucleophilic substitution reactions with biomolecules, potentially altering their structure and function. This compound may also modulate cellular processes such as gene expression and metabolic pathways, making it a subject of interest in pharmacological studies.

The synthesis of 2-Bromo-5-fluoro-4-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. Common methods include:

  • Bromination: Using reagents like N-bromosuccinimide (NBS) to introduce bromine at the desired position.
  • Fluorination: Employing reagents such as Selectfluor for the selective introduction of fluorine.
  • Iodination: Utilizing iodine monochloride (ICl) for iodination under controlled conditions.

These steps must be carefully controlled regarding temperature, solvent choice, and reaction time to achieve high yield and purity of the final product .

2-Bromo-5-fluoro-4-iodobenzaldehyde finds applications across various fields:

  • Organic Synthesis: It serves as a critical intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Scientific Research: The compound is used in studies related to chemical reactivity and biological interactions.
  • Industrial Uses: It is utilized in producing dyes, pigments, and other chemical products due to its unique reactivity profile .

Interaction studies involving 2-Bromo-5-fluoro-4-iodobenzaldehyde focus on its reactivity in different chemical environments. Its ability to participate in nucleophilic substitution and oxidation reactions makes it a valuable candidate for synthetic organic chemistry. Additionally, investigations into its interactions with biological systems could provide insights into its potential therapeutic applications or toxicological profiles.

Several compounds exhibit structural similarities to 2-Bromo-5-fluoro-4-iodobenzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
2-Bromo-5-fluorobenzaldehydeLacks iodine atomContains bromine and fluorine only
4-Bromo-2-fluorobenzaldehydeLacks iodine atomDifferent substitution pattern affects reactivity
2-Fluoro-5-iodobenzaldehydeLacks bromine atomContains iodine but not bromine
3-Bromo-4-fluorobenzaldehydeDifferent halogen positionsVaries in reactivity due to positional differences

The uniqueness of 2-Bromo-5-fluoro-4-iodobenzaldehyde lies in its combination of three different halogen atoms on the benzene ring. This specific substitution pattern enhances its utility as an intermediate in diverse organic synthesis applications compared to similar compounds .

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

327.83960 g/mol

Monoisotopic Mass

327.83960 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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